N-(2-{5-azaspiro[2.5]octan-5-yl}-2-oxoethyl)-N-ethylprop-2-enamide
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Overview
Description
N-(2-{5-azaspiro[25]octan-5-yl}-2-oxoethyl)-N-ethylprop-2-enamide is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{5-azaspiro[25]octan-5-yl}-2-oxoethyl)-N-ethylprop-2-enamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of strong bases and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure efficiency and safety. These methods allow for precise control of reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-{5-azaspiro[2.5]octan-5-yl}-2-oxoethyl)-N-ethylprop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the spirocyclic nitrogen atom.
Common Reagents and Conditions
The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of ketones or carboxylic acids, while reduction typically yields alcohols or amines .
Scientific Research Applications
N-(2-{5-azaspiro[2.5]octan-5-yl}-2-oxoethyl)-N-ethylprop-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-(2-{5-azaspiro[2.5]octan-5-yl}-2-oxoethyl)-N-ethylprop-2-enamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-azaspiro[2.5]octan-8-one hydrochloride
- (5-Azaspiro[2.5]octan-4-yl)methanol hydrochloride
- Carbamic acid, N-5-azaspiro[2.5]oct-1-yl-, 1,1-dimethylethyl ester
Uniqueness
N-(2-{5-azaspiro[2.5]octan-5-yl}-2-oxoethyl)-N-ethylprop-2-enamide stands out due to its specific spirocyclic structure and the presence of both an amide and an enamine functional group. This unique combination of features makes it a versatile compound with diverse applications in various fields of research .
Properties
IUPAC Name |
N-[2-(5-azaspiro[2.5]octan-5-yl)-2-oxoethyl]-N-ethylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-3-12(17)15(4-2)10-13(18)16-9-5-6-14(11-16)7-8-14/h3H,1,4-11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPHTOAURCPRPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCCC2(C1)CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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